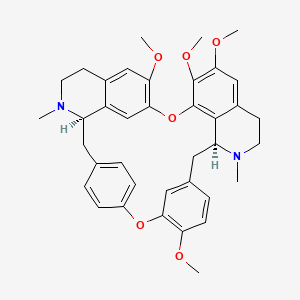
1-Isotetrandrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isotetrandrine is a bisbenzylisoquinoline alkaloid, known for its occurrence in various plant species such as Stephania cephalantha and Berberis japonica . It is chemically characterized by its molecular formula C38H42N2O6 and a molecular weight of 622.76 g/mol . This compound is notable for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Métodos De Preparación
The synthesis of 1-Isotetrandrine involves several key steps. One efficient synthetic route includes N-acyl Pictet-Spengler condensations to form the tetrahydroisoquinoline moieties, followed by copper-catalyzed Ullmann couplings for diaryl ether formation . Starting from commercially available building blocks, this compound can be synthesized in 12 steps . Industrial production methods often involve extraction from natural sources such as Stephania cephalantha, followed by purification processes .
Análisis De Reacciones Químicas
1-Isotetrandrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isotetrandrine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of bisbenzylisoquinoline alkaloids.
Industry: It is used in the development of pharmaceuticals and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 1-Isotetrandrine involves multiple pathways:
Anti-inflammatory: It inhibits the expression of inflammatory mediators such as iNOS and COX-2.
Anti-cancer: It induces apoptosis in cancer cells by modulating pathways such as NF-κB and PI3K/ERK.
Neuroprotective: It exerts neuroprotective effects through anti-inflammatory and anti-apoptotic pathways. The molecular targets include nuclear receptors, kinases, and transcription factors involved in these pathways.
Comparación Con Compuestos Similares
1-Isotetrandrine is compared with other bisbenzylisoquinoline alkaloids such as:
Tetrandrine: Similar in structure but differs in stereochemistry.
Fangchinoline: Another bisbenzylisoquinoline alkaloid with similar pharmacological activities but different potency and selectivity.
Berbamine: Shares structural similarities but has distinct biological activities and therapeutic applications.
Cepharanthine: Known for its anti-inflammatory and anti-cancer properties, but with different molecular targets and mechanisms of action.
This compound stands out due to its unique stereochemistry and potent biological activities, making it a valuable compound in scientific research and pharmaceutical development.
Propiedades
Número CAS |
23495-90-1 |
|---|---|
Fórmula molecular |
C38H42N2O6 |
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1 |
Clave InChI |
WVTKBKWTSCPRNU-IHLOFXLRSA-N |
SMILES isomérico |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
SMILES canónico |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid](/img/structure/B10761820.png)

![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride](/img/structure/B10761840.png)
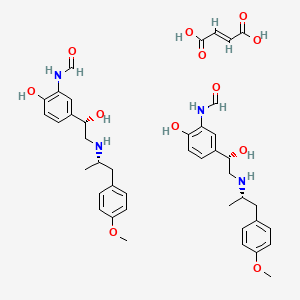
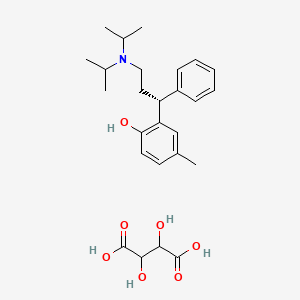
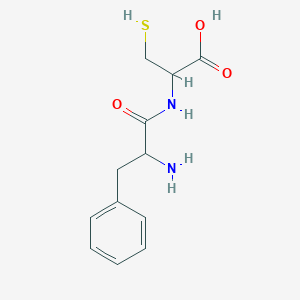
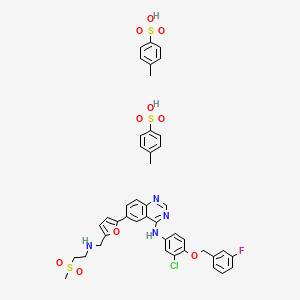
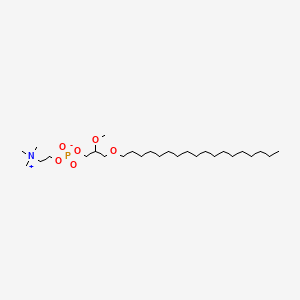
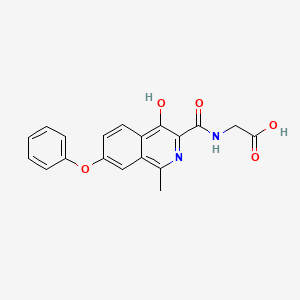
![1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B10761894.png)
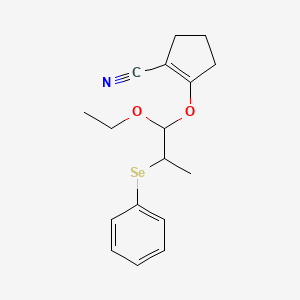
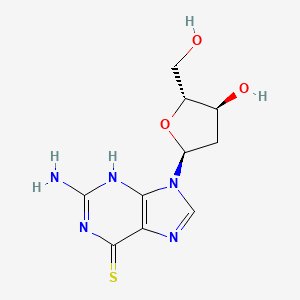
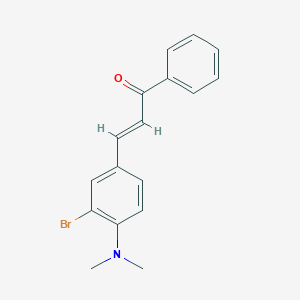
![[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] propanoate](/img/structure/B10761939.png)
